molecular formula C20H23N3O2S B11424982 (6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone

(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B11424982
M. Wt: 369.5 g/mol
InChI Key: XRBAETJNYJOBJC-UHFFFAOYSA-N
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Description

1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-methylpiperidine is a complex organic compound with a unique structure that includes an imidazo[2,1-b][1,3]thiazole ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-methylpiperidine typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-methylpiperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde
  • 1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]ethan-1-one

Uniqueness

1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-methylpiperidine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H23N3O2S/c1-13-8-10-22(11-9-13)19(24)18-14(2)23-12-17(21-20(23)26-18)15-4-6-16(25-3)7-5-15/h4-7,12-13H,8-11H2,1-3H3

InChI Key

XRBAETJNYJOBJC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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